N-(3-acetylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-acetylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core linked to an acetamide group substituted with a 3-acetylphenyl moiety. This scaffold is structurally related to several pharmacologically active derivatives, particularly in anti-inflammatory and anticancer research. The acetyl group on the phenyl ring may enhance solubility and binding interactions compared to other substituents, positioning this compound as a candidate for therapeutic development .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-12(24)13-5-4-6-14(9-13)22-17(25)10-23-11-21-18-15-7-2-3-8-16(15)27-19(18)20(23)26/h2-9,11H,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREJJZXIFCORSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno[3,2-d]pyrimidine core.
Amidation: The final step involves the formation of the acetamide linkage through amidation reactions, typically using reagents like acetic anhydride and ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothieno-pyrimidines exhibit significant antimicrobial properties . N-(3-acetylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been studied for its ability to inhibit bacterial growth. The mechanism may involve interference with nucleic acid synthesis or inhibition of key enzymes involved in cellular proliferation.
Case Study:
A study demonstrated that similar compounds showed activity against resistant bacterial strains, suggesting that N-(3-acetylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide could be a lead compound for developing new antibiotics to combat antibiotic resistance .
Anticancer Potential
The compound also shows promise as an anticancer agent . Its structural characteristics allow it to interact with various biological targets involved in cancer progression.
Case Study:
In vitro studies have shown that derivatives of this compound can induce cytotoxic effects in several cancer cell lines by triggering apoptosis and inhibiting cell cycle progression . The specific pathways involved are still under investigation but may include the inhibition of kinases critical for tumor growth.
Synthesis and Derivatization
The synthesis of N-(3-acetylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps including condensation reactions and cyclization processes. The presence of functional groups allows for further derivatization, which can enhance its biological activity or alter its pharmacokinetic properties.
Synthetic Pathway Overview:
- Starting Materials: Acetophenone derivatives and appropriate thioketones.
- Reactions: Condensation followed by cyclization to form the benzothieno-pyrimidine core.
- Final Steps: Acetamide formation through acylation reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) improve lipophilicity and target binding, while polar groups (e.g., OH, NH₂) enhance solubility but may reduce bioavailability .
- Synthetic Routes : Most analogs are synthesized via nucleophilic substitution (e.g., chloroacetamide intermediates) or condensation reactions. The target compound likely follows similar protocols .
Anti-Inflammatory Activity ():
Benzothieno[3,2-d]pyrimidine derivatives with methylsulfonamide or thioether substituents (e.g., Compounds 1, 2, 4, 8, 9, 10) inhibit COX-2, iNOS, and ICAM-1 in human keratinocytes and macrophages.
Anticancer Activity ():
Thiophen-2-yl-substituted derivatives (e.g., Compounds 8–11 ) showed moderate anti-breast cancer activity in vitro. The acetylphenyl group in the target compound could enhance apoptosis induction compared to thiophene analogs .
Antimicrobial and Antitubercular Activity ():
Quinazolin-4(3H)-one acetamides (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) inhibit Mycobacterium tuberculosis enzymes.
Physicochemical and Pharmacokinetic Properties
- Solubility : Polar substituents (e.g., OH, NH₂ in ’s 4e, 4g ) increase aqueous solubility but may reduce membrane permeability. The target’s acetyl group balances polarity and lipophilicity.
- Metabolic Stability : Fluorinated derivatives () resist oxidative metabolism, whereas methoxy groups () are prone to demethylation. The acetyl group in the target compound may undergo hydrolysis, requiring prodrug strategies .
Biological Activity
N-(3-acetylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Acetamide moiety : Enhances solubility and bioavailability.
- Benzothieno[3,2-d]pyrimidine core : Imparts significant biological activity due to the presence of heteroatoms (nitrogen and sulfur).
Molecular Formula : CHNOS
Molecular Weight : 298.35 g/mol
Antimicrobial Activity
Research indicates that derivatives of benzothieno-pyrimidines, including N-(3-acetylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, potentially through mechanisms involving interference with nucleic acid synthesis or inhibition of key enzymes involved in cellular proliferation .
Anticancer Effects
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The mechanism of action is hypothesized to involve the disruption of DNA replication and repair processes. For instance, compounds with similar structures have been reported to inhibit the proliferation of breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells .
Case Studies
- Cell Line Studies :
- Mechanistic Insights :
Comparative Analysis
To provide a clearer understanding of N-(3-acetylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide's position within its class, the following table compares it with other similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| N-(3-acetylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | CHNOS | Antimicrobial, Anticancer | Contains both nitrogen and sulfur heteroatoms |
| N-(4-acetylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | CHNOS | Antimicrobial | Enhanced lipophilicity due to acetyl group |
| 2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(phenylethyl)acetamide | CHNOS | Cytotoxic | Features a phenylethyl substituent affecting pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
